4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
Overview
Description
“4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol” is a chemical compound with the molecular formula C6H5F7O . It is a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular weight of this compound is 226.09 . The structure of the compound includes a pent-2-ene chain with four fluorine atoms attached to the 4th and 5th carbon atoms, and a trifluoromethyl group attached to the 4th carbon atom .Scientific Research Applications
Microbial Cleavage of C-F Bonds in PFASs
A groundbreaking study revealed the microbial cleavage of carbon-fluorine (C-F) bonds in per- and polyfluoroalkyl substances (PFASs), including compounds like 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol. This discovery opened new avenues for understanding PFAS environmental fate and bioremediation strategies (Yu et al., 2019).
Polyfluorinated Enynes Synthesis
Research in 1967 involved the preparation of various polyfluorinated enynes, including derivatives of this compound. This work contributed to understanding the chemical properties and reactions of such compounds (Knunyants & Pervova, 1967).
N-Unsubstituted Dewar Pyrrole Synthesis
A study conducted in 1978 explored the synthesis of N-unsubstituted Dewar pyrrole, involving reactions with similar compounds to this compound. This research contributed to the development of novel organic synthesis methods (Kobayashi et al., 1978).
Trifluoromethyl-substituted Heteroolefins
A 1997 study investigated the synthesis and chemical properties of trifluoromethyl-substituted heteroolefins, similar to this compound. This research provided insight into the behavior and potential applications of such compounds in various chemical reactions (Haas et al., 1997).
Isomerisation Reactions
A study focused on the isomerization reactions of gem-bis-trifluoromethyl olefins, closely related to this compound, highlighting the stability and reaction dynamics of these compounds in basic mediums (Tordeux et al., 2001).
properties
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGTZTYTTFGFAE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(F)(F)F)(C(F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896308 | |
Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83706-95-0 | |
Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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